Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate
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Overview
Description
Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate typically involves multiple steps, including the reaction of anthracene derivatives with sulfonated aniline compounds under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds depending on the reagents and conditions used .
Scientific Research Applications
Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with various enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate include:
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- Disodium 2,5-dihydroxy-1,4-benzoquinone
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C28H22N2Na2O10S2 |
---|---|
Molecular Weight |
656.6 g/mol |
InChI |
InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);; |
InChI Key |
XSJDHKORZBVOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
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